

# Azimilide Post-Infarct Survival Evaluation (ALIVE) Trial: A Comparative Review

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Azimilide**

Cat. No.: **B1662471**

[Get Quote](#)

An in-depth analysis of the ALIVE trial, comparing **Azimilide**'s performance against other antiarrhythmic agents in post-myocardial infarction patients. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, featuring detailed data, experimental protocols, and pathway visualizations.

The **AzimiLide** post-Infarct surVival Evaluation (ALIVE) trial was a significant clinical investigation into the efficacy of **Azimilide**, a Class III antiarrhythmic drug, in high-risk patients who recently suffered a myocardial infarction (MI). This guide offers a detailed review of the ALIVE trial, placing its findings in the context of other key antiarrhythmic drug trials and elucidating the underlying mechanisms of action.

## Comparative Analysis of Key Post-MI Antiarrhythmic Trials

The landscape of antiarrhythmic drug development for post-MI patients has been shaped by several landmark trials. The following table summarizes the key quantitative outcomes from the ALIVE trial and compares them with other influential studies, including the Cardiac Arrhythmia Suppression Trial (CAST), the Survival With Oral d-Sotalol (SWORD) trial, and the European Myocardial Infarction Amiodarone Trial (EMIAT).

| Trial | Drug(s)                                       | Patient Population                                                      | Key Findings                                                                                                                                                                                                                                                                                     |
|-------|-----------------------------------------------|-------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| ALIVE | Azimilide (75mg, 100mg) vs. Placebo           | Post-MI with LVEF 15-35%                                                | <p>No significant difference in all-cause mortality between Azimilide and placebo (12% vs. 12% in the overall at-risk group; 14% vs. 15% in the high-risk low HRV subgroup).[1]</p> <p>Azimilide significantly reduced the incidence of new-onset atrial fibrillation (0.5% vs. 1.2%).[1][2]</p> |
| CAST  | Encainide, Flecainide, Moricizine vs. Placebo | Post-MI with asymptomatic or mildly symptomatic ventricular arrhythmias | <p>Increased mortality and arrhythmic death in patients treated with encainide and flecainide compared to placebo.[3][4][5][6]</p> <p>[7] The trial was stopped early due to these adverse outcomes.[4][6]</p>                                                                                   |
| SWORD | d-Sotalol vs. Placebo                         | Post-MI with LVEF ≤ 40%                                                 | <p>Increased all-cause mortality in the d-sotalol group compared to placebo (5.0% vs. 3.1%).[8][9]</p> <p>The trial was terminated prematurely due to this finding.[9][10]</p>                                                                                                                   |

---

|       |                           |                            |                                                                                                                                                                                                                    |
|-------|---------------------------|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| EMIAT | Amiodarone vs.<br>Placebo | Post-MI with LVEF ≤<br>40% | No significant<br>difference in all-cause<br>mortality. <a href="#">[11]</a><br><br>However, a significant<br>reduction in<br>arrhythmic death was<br>observed in the<br>amiodarone group.<br><a href="#">[11]</a> |
|-------|---------------------------|----------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|

---

## Experimental Protocols of the ALIVE Trial

The ALIVE trial was designed as a double-blind, placebo-controlled, multinational study.[\[12\]](#)

Patient Population: The study enrolled patients who had a recent myocardial infarction (within 6-21 days) and a left ventricular ejection fraction (LVEF) of 15-35%.[\[12\]](#) A key innovation of the trial was the further stratification of patients based on heart rate variability (HRV) to identify a high-risk subgroup.[\[1\]](#)

Treatment Arms: Patients were randomized into three groups:

- Placebo
- **Azimilide** 75 mg once daily
- **Azimilide** 100 mg once daily[\[12\]](#)

Primary Endpoint: The primary endpoint of the trial was all-cause mortality.[\[12\]](#)

Key Secondary Endpoints: Secondary endpoints included cardiac mortality, arrhythmic death, and the incidence of atrial fibrillation.

## Azimilide's Mechanism of Action and Signaling Pathway

**Azimilide** is a Class III antiarrhythmic agent that exerts its effect by blocking cardiac potassium channels.[\[3\]](#)[\[13\]](#) Uniquely, it blocks both the rapid (IKr) and slow (IKs) components of the

delayed rectifier potassium current.[3][13] This dual-channel blockade leads to a prolongation of the cardiac action potential and the effective refractory period, which is the basis for its antiarrhythmic effect.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lessons from antiarrhythmic trials involving class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Azimilide in post-MI mortality [medscape.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Cardiac Arrhythmia Suppression Trial - Wikipedia [en.wikipedia.org]
- 5. hrsonline.org [hrsonline.org]
- 6. pure.psu.edu [pure.psu.edu]
- 7. 2minutemedicine.com [2minutemedicine.com]
- 8. Survival with Oral D-Sotalol Trial - American College of Cardiology [acc.org]
- 9. Effect of d-sotalol on mortality in patients with left ventricular dysfunction after recent and remote myocardial infarction. The SWORD Investigators. Survival With Oral d-Sotalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mortality in the Survival With Oral D-sotalol (SWORD) trial: why did patients die? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Randomised trial of effect of amiodarone on mortality in patients with left-ventricular dysfunction after recent myocardial infarction: EMIAT. European Myocardial Infarct Amiodarone Trial Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The azimilide post-infarct survival evaluation (ALIVE) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Secondary prevention after myocardial infarction with class III antiarrhythmic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Azimilide Post-Infarct Survival Evaluation (ALIVE) Trial: A Comparative Review]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1662471#a-review-of-the-azimilide-post-infarct-survival-evaluation-alive-trial>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)